N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a triazolopyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-13-4-6-15(7-5-13)22-17(27)11-28-18-9-8-16-23-24-19(26(16)25-18)12-2-1-3-14(21)10-12/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXRLHRUVNYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a triazolo[4,3-b]pyridazine ring and fluorophenyl group suggests it may interact with its targets through aromatic stacking interactions or hydrogen bonding.
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling and metabolism.
Biological Activity
N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H17ClFN5O2
- Molecular Weight : 425.85 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- COX Enzymes : Some studies have indicated that similar compounds exhibit selective inhibition of cyclooxygenase (COX-II), which is crucial in inflammatory processes .
- Cancer Cell Lines : Research has shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Table 1: Inhibitory Potency Against COX-II
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ1 | 0.011 | High |
| PYZ2 | 0.200 | Moderate |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined through experimental studies.
Case Studies
- In Vitro Studies : A study conducted on a series of triazole derivatives demonstrated that compounds with similar thioacetamide moieties showed significant cytotoxic effects against human breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 6.2 μM .
- Anti-inflammatory Activity : Research into related compounds revealed that they possess anti-inflammatory properties by selectively inhibiting COX-II without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in treating inflammatory diseases and cancers. Future research should focus on:
- Determining specific IC50 values and selectivity profiles.
- Conducting in vivo studies to assess the pharmacokinetics and therapeutic efficacy.
- Exploring structural modifications to enhance biological activity and reduce toxicity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Estimated based on molecular formula calculations.
Key Observations :
- Substituent Position : The target compound’s 3-fluorophenyl group on the triazolopyridazine distinguishes it from analogs with para-substituted aryl groups (e.g., 4-chlorophenyl in and 4-ethoxyphenyl in ). Meta-substitution may alter steric and electronic interactions with biological targets.
- Acetamide Modifications : The 4-chlorophenyl acetamide group in the target compound contrasts with derivatives bearing electron-donating groups (e.g., 4-acetamidophenyl in ) or additional halogens (e.g., 4-chloro-3-fluorophenyl in ). These modifications influence lipophilicity and binding affinity.
- Molecular Weight : The target compound (~443.9 g/mol) is lighter than analogs like (457.9 g/mol), likely due to the absence of bulky substituents such as ethoxy groups.
Key Insights :
- Lin28 Inhibition : Triazolopyridazine derivatives like C1632 () demonstrate the scaffold’s relevance in targeting RNA-binding proteins. The target compound’s 3-fluorophenyl group may enhance binding specificity compared to C1632’s 3-methyl substituent.
- Transcriptional Regulation: Thieno-triazolo-diazepine derivatives () highlight the versatility of triazolo-containing compounds in epigenetic modulation, though their fused-ring systems differ significantly from the target compound.
Q & A
Q. What are the key synthetic routes for N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves sequential condensation and cyclization steps. For example:
- Step 1 : Condensation of 2-chloro-N-(substituted phenyl)acetamide derivatives with triazole precursors (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols) under reflux in ethanol .
- Step 2 : Cyclization using POCl₃ to form the triazolo-pyridazine core .
- Step 3 : Thioether linkage formation via nucleophilic substitution between the pyridazine-thiol intermediate and activated chloroacetamide derivatives .
Characterization : Use IR for thioether (C-S, ~600–700 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) bonds; ¹H/¹³C NMR for substituent integration; mass spectrometry for molecular ion validation .
Q. How can researchers confirm the structural integrity of the compound using crystallographic or spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths and angles, particularly for the triazolo-pyridazine core and thioacetamide linkage. Compare with analogs like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo-thiazolyl]phenyl}acetamide, where crystallography confirmed planar heterocyclic systems .
- Advanced NMR : Use 2D NMR (COSY, HSQC) to assign aromatic protons and confirm regiochemistry of substituents on the triazole and pyridazine rings .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Hazard Mitigation : While no specific GHS data exists for this compound, structurally similar triazolo-pyridazines require:
- PPE: Gloves, lab coats, and fume hoods due to potential irritancy from chlorophenyl/fluorophenyl groups .
- Storage: 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent thioether oxidation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale academic studies?
- Methodological Answer :
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce cyclization time (e.g., POCl₃-mediated cyclization at 120°C for 30 min vs. 6 hrs conventional heating) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final cyclization .
- Purity Control : Employ HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to monitor byproducts like unreacted thiols or dehalogenated impurities .
Q. What strategies resolve contradictions in reported biological activities of triazolo-pyridazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) and compare bioactivity datasets. For example, replacing a methoxy group with fluorine in analogs increased kinase inhibition by 20% in some studies .
- Assay Standardization : Re-evaluate conflicting data using uniform protocols (e.g., cell lines, IC₅₀ measurement methods) .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the triazolo-pyridazine core and ATP-binding pockets (e.g., kinase targets). Fluorophenyl groups often enhance hydrophobic interactions, as seen in imidazo[1,2-a]pyridine derivatives .
- DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing Cl/F) on thioacetamide reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
